![molecular formula C19H22FN3O3S B3930599 N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3930599.png)
N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide, also known as FMPB, is a compound that has been extensively studied for its potential therapeutic applications. FMPB belongs to the class of sulfonamide compounds, which have been widely used as drugs due to their diverse pharmacological activities. In
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs by this compound leads to increased acetylation of histones, which promotes gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the activity of HDACs, which leads to increased acetylation of histones and promotes gene expression and cell differentiation. This compound has been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied and has a well-established synthesis method. This compound also has a diverse range of pharmacological activities, which makes it a useful compound for studying various diseases. However, one limitation is that this compound has low solubility in water, which can make it difficult to work with in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its pharmacokinetics in vivo.
Future Directions
There are several future directions for studying N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on HDACs and gene expression. Another direction is to study the pharmacokinetics of this compound in vivo, which could provide valuable information for its potential therapeutic applications. Additionally, this compound could be further studied for its potential applications in other diseases, such as autoimmune disorders and cardiovascular diseases.
Scientific Research Applications
N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
properties
IUPAC Name |
N-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-21-11-13-22(14-12-21)19(24)15-23(18-10-6-5-9-17(18)20)27(25,26)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKRBHKROQVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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